molecular formula C19H32N2O5 B14781599 4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14781599
M. Wt: 368.5 g/mol
InChI Key: IJNMBIWWTCVRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[2-ethoxy-2-oxo-1-(4-oxo-1-piperidyl)ethyl]piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl group and the ethoxy-oxoethyl moiety contribute to its unique chemical structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-ethoxy-2-oxo-1-(4-oxo-1-piperidyl)ethyl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-piperidone with ethyl oxalyl chloride to form the corresponding ethoxy-oxoethyl derivative. This intermediate is then reacted with 4-oxo-1-piperidine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives[][3].

Scientific Research Applications

Chemistry: The compound serves as a valuable building block in the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It helps in understanding the binding affinities and mechanisms of action of similar compounds.

Medicine: The compound is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of pharmaceutical agents that target specific receptors or enzymes in the body.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-ethoxy-2-oxo-1-(4-oxo-1-piperidyl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The ethoxy-oxoethyl moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Comparison:

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

tert-butyl 4-[2-ethoxy-2-oxo-1-(4-oxopiperidin-1-yl)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H32N2O5/c1-5-25-17(23)16(20-12-8-15(22)9-13-20)14-6-10-21(11-7-14)18(24)26-19(2,3)4/h14,16H,5-13H2,1-4H3

InChI Key

IJNMBIWWTCVRHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)N2CCC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.